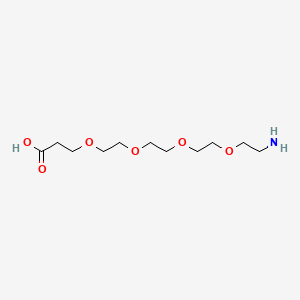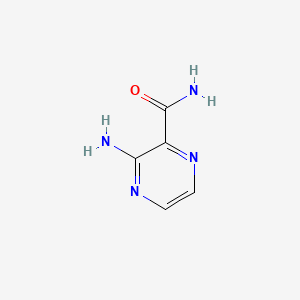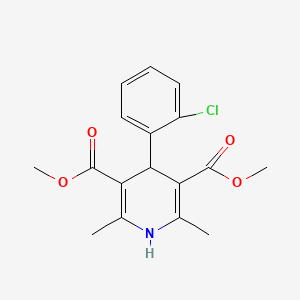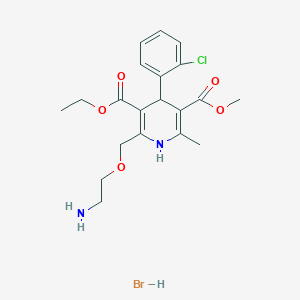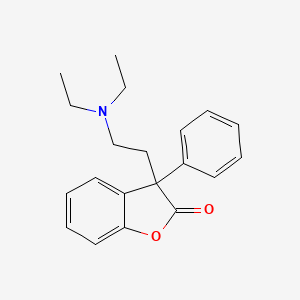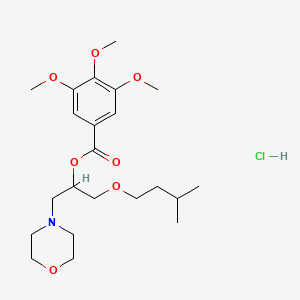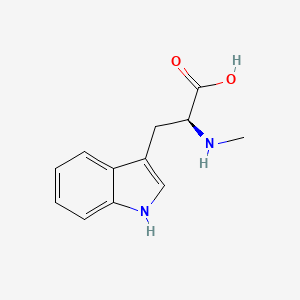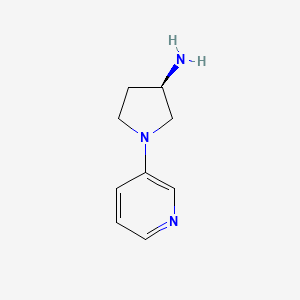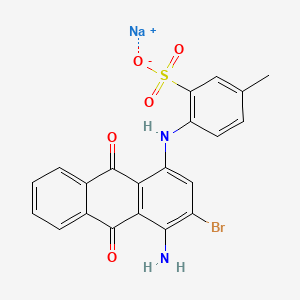
Sodium 6-((4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Blue 78 is blue dye.
Aplicaciones Científicas De Investigación
Role in Ullmann Condensation Reaction
Sodium 6-((4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate plays a role in the Ullmann condensation reaction. A study explored the reaction of this compound with nucleophilic reagents, focusing on the role of the copper catalyst in the reaction process. The research highlighted the importance of the hydroxide ion and the amine in the reaction mechanism, with a notable influence of metal reducing agents and pH on the distribution of the products (T. D. Tuong & M. Hida, 1974).
Application in Electrocoagulation for Effluent Treatment
This compound has been investigated in the context of treating industrial effluents through electrocoagulation using solar energy. It was used to remove specific dyes from synthesized and real effluents, with research focusing on optimizing various operating parameters like current density, anode type, and temperature (Azam Pirkarami et al., 2013).
Synthesis of Related Compounds
Research has also been conducted on the synthesis of related compounds. For instance, sodium 2-acylamino-2,6-dideoxy-d-glucopyranose-6-sulphonates were synthesized, which are structurally related to Sodium 6-((4-amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate, demonstrating its relevance in the synthesis of complex organic compounds (J. Fernández-Bolaños et al., 1988).
Photolytic Studies
Photolytic studies involving similar compounds have been conducted, where irradiation with visible light in the presence of sodium sulphite or sulphide led to the formation of sodium 1-aminoanthraquinone-2-sulphonate and other related compounds. This research provides insights into the behavior of these compounds under specific light conditions (K. Hamilton et al., 1980).
Propiedades
Número CAS |
6424-75-5 |
|---|---|
Fórmula molecular |
C21H14BrN2NaO5S |
Peso molecular |
509.3 g/mol |
Nombre IUPAC |
sodium;2-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C21H15BrN2O5S.Na/c1-10-6-7-14(16(8-10)30(27,28)29)24-15-9-13(22)19(23)18-17(15)20(25)11-4-2-3-5-12(11)21(18)26;/h2-9,24H,23H2,1H3,(H,27,28,29);/q;+1/p-1 |
Clave InChI |
QVCCZAZTGUCIHD-UHFFFAOYSA-M |
SMILES isomérico |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)S(=O)(=O)[O-].[Na+] |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)S(=O)(=O)[O-].[Na+] |
Apariencia |
Solid powder |
Otros números CAS |
6424-75-5 84843-15-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acid Blue 78; Telon Blue BL; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



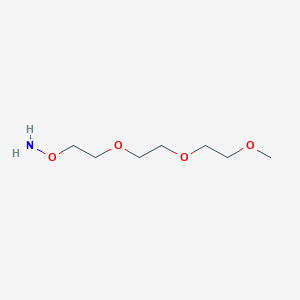
![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)
